![molecular formula C14H17NO4 B2812261 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone CAS No. 2034611-02-2](/img/structure/B2812261.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone
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Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as salvinorin A benzoxazole analog or SAB-247. It is a derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum.
Scientific Research Applications
Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams
Researchers have developed stereoselective synthesis methods for bicyclic tetrahydrofuran-fused β-lactams, demonstrating their potential in drug design. These compounds were synthesized from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, which were then converted into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. The methodology offers an alternative route for preparing cis-3-aminotetrahydrofuran-2-carboxylates, which are considered promising in drug design due to their structural uniqueness and potential biological activity (Mollet, D’hooghe, & Kimpe, 2012).
Development of Backbone-Constrained γ-Amino Acid Analogues
A versatile synthetic approach has been reported for the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. This method highlights the utility of the core structure in generating backbone-constrained analogues of γ-amino butyric acid (GABA), with potential applications in designing new drugs. By modifying the tertiary C-3 atom with different alkyls or aryls, researchers have developed analogues of FDA-approved drugs such as baclofen and pregabalin, showcasing the compound's versatility in drug development (Garsi et al., 2022).
Antitumor Activity of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives
A study on 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives revealed their significant antitumor activities. The research demonstrated that certain derivatives exhibited strong cytotoxicity against cancer cell lines, suggesting the potential of these compounds as antitumor agents. The structural modifications and the introduction of different functional groups played a crucial role in their activity, indicating the importance of this scaffold in developing new anticancer drugs (Singh & Micetich, 2003).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-17-12-4-3-9(5-13(12)18-2)14(16)15-7-11-6-10(15)8-19-11/h3-5,10-11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMAUWCMOXOQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone |
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